

In-Depth Technical Guide: 4-Chloro-2-methylphenol-d4

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Compound of Interest

Compound Name: 4-Chloro-2-methylphenol-d4

Cat. No.: B12395112

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Chloro-2-methylphenol-d4**, a deuterated stable isotope-labeled internal standard. It covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and application in quantitative analysis.

Chemical Identity and Structure

4-Chloro-2-methylphenol-d4 is the deuterated analogue of 4-Chloro-2-methylphenol. In this molecule, four hydrogen atoms have been replaced by deuterium.

- CAS Number: 1219804-06-4
- Chemical Formula: $C_7H_3D_4ClO$
- Synonyms: 4-Chloro-o-cresol-d4, 4-Chlorocresol-d4, 5-Chloro-2-hydroxytoluene-d4

The chemical structure of **4-Chloro-2-methylphenol-d4** is a benzene ring substituted with a hydroxyl group, a chlorine atom, and a methyl group, with deuterium atoms incorporated into the aromatic ring and the hydroxyl group.

Chemical Structure:

(Note: The exact positions of the four deuterium atoms can vary depending on the synthesis method, but they typically replace hydrogens on the aromatic ring and the hydroxyl group.)

Physicochemical Properties

The physicochemical properties of **4-Chloro-2-methylphenol-d4** are very similar to its non-deuterated counterpart, with the primary difference being its molecular weight. The following table summarizes key properties for both compounds.

Property	4-Chloro-2-methylphenol-d4	4-Chloro-2-methylphenol
CAS Number	1219804-06-4	1570-64-5
Molecular Formula	C ₇ H ₃ D ₄ ClO	C ₇ H ₇ ClO
Molecular Weight	146.61 g/mol	142.58 g/mol
Appearance	White to off-white solid	White to cream to brown crystals or powder[1]
Melting Point	Not specified	43-46 °C
Boiling Point	Not specified	220-225 °C
Purity	Typically ≥98% (isotopic purity)	≥97% (chemical purity)
Solubility	Soluble in organic solvents	Limited solubility in water; soluble in ethanol, acetone, and ether[1]

Experimental Protocols

This section details the methodologies for the synthesis of deuterated phenols and a representative analytical application using **4-Chloro-2-methylphenol-d4** as an internal standard.

Synthesis of Deuterated Phenols

The introduction of deuterium into phenolic compounds is most commonly achieved through hydrogen-deuterium (H-D) exchange reactions.[2][3] Acid-catalyzed deuteration is a common

method.

Protocol: Acid-Catalyzed Deuteration using a Polymer-Supported Acid Catalyst (Amberlyst-15) [3]

- Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.
- Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve the phenolic compound (e.g., 4-Chloro-2-methylphenol) (2 mmol) in deuterium oxide (D_2O , 12 mL).
- Catalyst Addition: Add the dry Amberlyst-15 catalyst resin (100 mg per 100 mg of phenol).
- Reaction: Heat the mixture for 24 hours at 110°C in an oil bath, with the exclusion of light.
- Work-up and Purification:
 - After cooling, filter the mixture to remove the resin.
 - The filtrate can be used directly, or the deuterated phenol can be extracted after neutralizing the solution.
 - Further purification can be achieved by recrystallization or column chromatography.

Application in Quantitative Analysis: GC-MS Analysis of Chlorophenols in Water

4-Chloro-2-methylphenol-d4 is an ideal internal standard for the quantification of 4-Chloro-2-methylphenol and other related chlorophenolic compounds in environmental samples.[4] The following is a representative protocol for the analysis of chlorophenols in water by gas chromatography-mass spectrometry (GC-MS) following in-situ acetylation.[5]

Protocol: GC-MS Analysis of Chlorophenols in Water

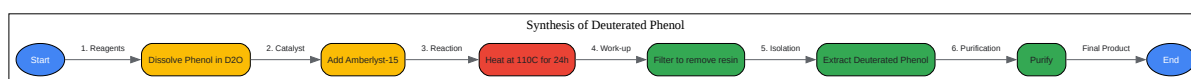
- Sample Preparation and In-situ Acetylation:
 - To a 300 mL aliquot of the aqueous sample, add a known amount of **4-Chloro-2-methylphenol-d4** as the internal standard.

- Neutralize the sample with potassium carbonate.
- Buffer the sample with potassium carbonate to a pH of 9 to 11.5 to form the phenolate ions.
- Add acetic anhydride to the sample to convert the phenolate ions to their acetate derivatives in the aqueous matrix.
- Extract the resulting phenolic acetates with hexane.
- Concentrate the hexane extract to a final volume of 1 mL.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A low polarity silarylene phase capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Injector: Splitless mode at 250°C.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the internal standard.
- Data Analysis:
 - Identify the analytes and the internal standard based on their retention times and specific mass-to-charge ratios (m/z).

- Quantify the analytes by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytes.

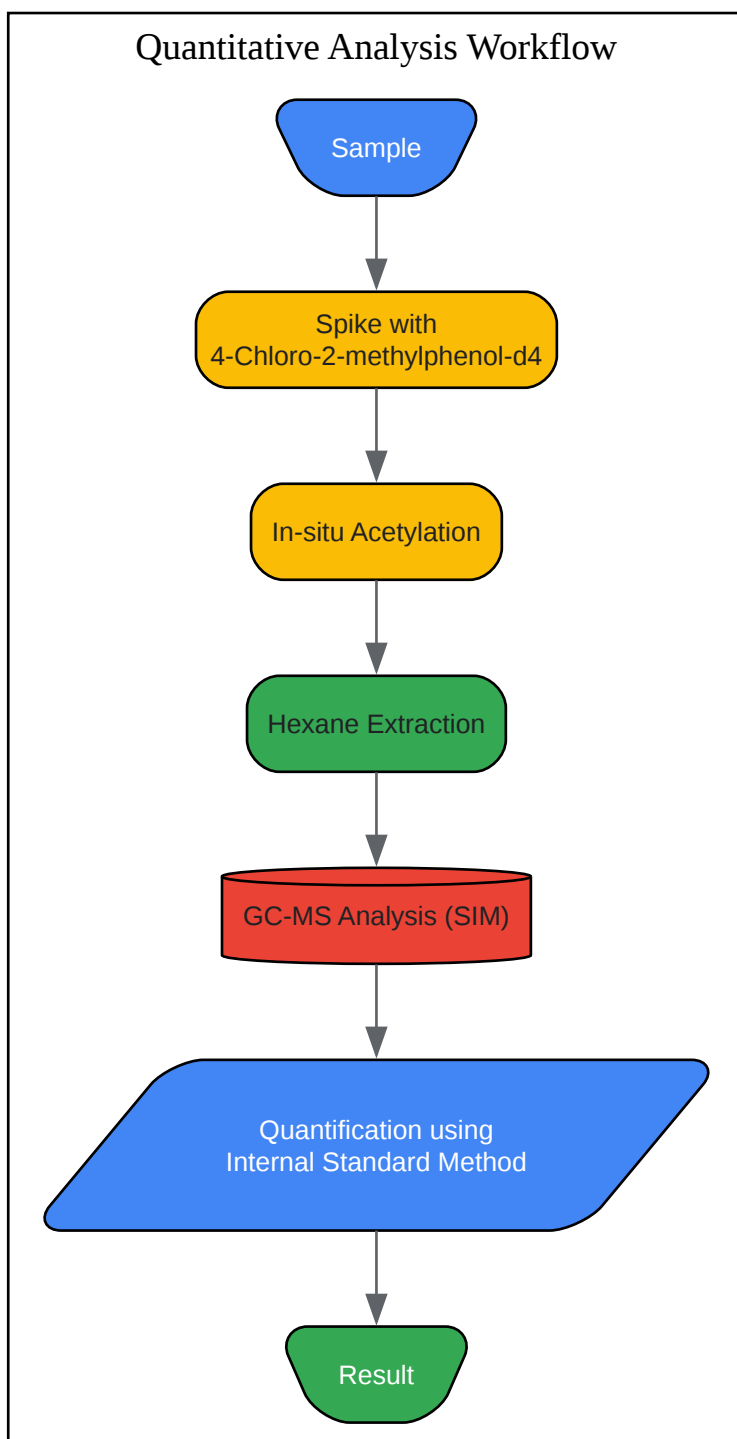
Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflows described in the experimental protocols.



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Caption: Synthesis workflow for deuterated phenols.



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Caption: Analytical workflow for chlorophenol quantification.

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